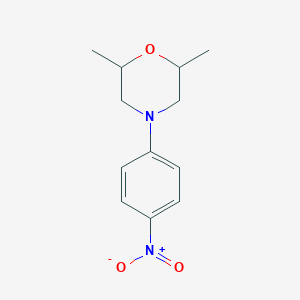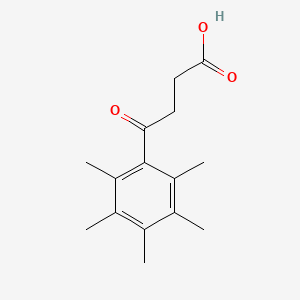
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid, is a derivative of 4-oxobutyric acid with a pentamethylphenyl group attached to the 4-position. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the functionalization of 4-oxobutyric acid or its derivatives. For instance, the synthesis of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid was achieved through a Friedel–Crafts reaction catalyzed by AlCl3 . Similarly, various 4-aryl-4-oxobutyric acids were synthesized by nuclear halogenation in the presence of aluminum chloride . These methods suggest that the synthesis of 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid could potentially be carried out through similar Friedel–Crafts acylation reactions or halogenation techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies have revealed details such as intramolecular hydrogen bonding and the conformation of various substituents. For the compound of interest, similar analytical techniques could be employed to determine its molecular structure, including the orientation of the pentamethylphenyl group and any intramolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, 4-oxobutyric acid derivatives have been used as reagents for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs , and as key starting materials for the synthesis of heterocyclic compounds with potential antimicrobial activities . These studies indicate that the pentamethylphenyl derivative could also participate in nucleophilic addition reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through spectroscopic and computational methods. For instance, the first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis have been reported for certain derivatives . These properties are indicative of the compound's stability, reactivity, and potential applications in materials science. The pentamethylphenyl derivative could be expected to exhibit unique electronic properties due to the electron-donating nature of the methyl groups, which could be analyzed using similar methods.
Wissenschaftliche Forschungsanwendungen
Therapeutic Effects of Chemical Chaperones
Research has highlighted the therapeutic potential of 4-phenylbutyric acid (4-PBA), a compound with properties similar to chemical chaperones, in maintaining proteostasis. Proteostasis involves the regulation of the cellular protein folding, trafficking, and degradation systems. 4-PBA has been shown to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, which is crucial in folding proteins for membrane insertion or secretion. This action of 4-PBA can potentially alleviate various pathologies associated with protein misfolding diseases (Kolb et al., 2015).
Environmental Toxicology of Herbicides
The environmental impact and toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively reviewed to understand their effects on ecosystems and human health. These studies provide insights into the behavior of phenolic compounds in the environment and their potential toxicological impacts, which could inform research on related compounds like 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid in terms of environmental safety and regulatory compliance (Zuanazzi et al., 2020).
Pharmacological Properties of Phenolic Compounds
Research into the pharmacological properties of phenolic compounds, such as chlorogenic acid and its derivatives, reveals their potential in treating metabolic syndrome and related disorders. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which could be relevant for research into 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid if it shares similar phenolic characteristics (Naveed et al., 2018).
Advanced Oxidation Processes for Environmental Remediation
The study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including pharmaceuticals and pesticides in water, highlights the importance of understanding chemical reactions and degradation pathways. This research is crucial for environmental remediation and could inform the safe disposal or degradation of compounds like 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid (Qutob et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUMZUANJPNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384497 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid | |
CAS RN |
765269-95-2 |
Source


|
| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



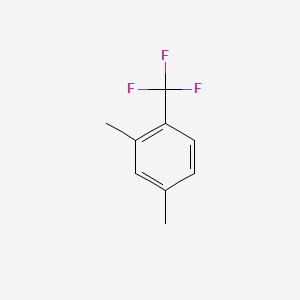
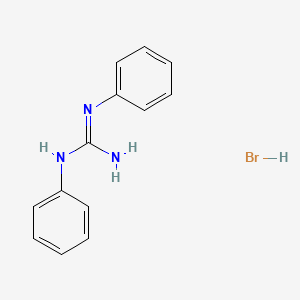
![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
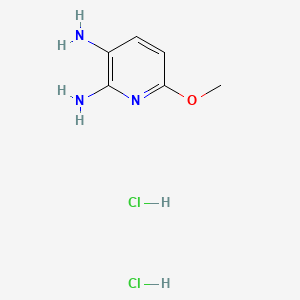
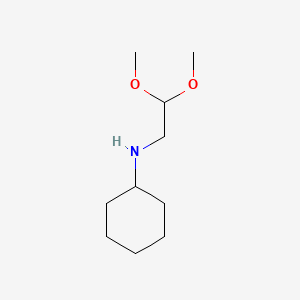




![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

